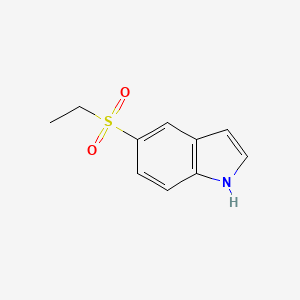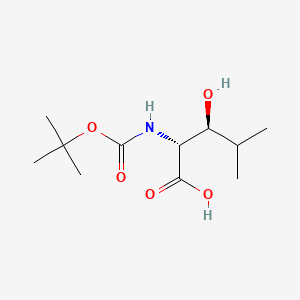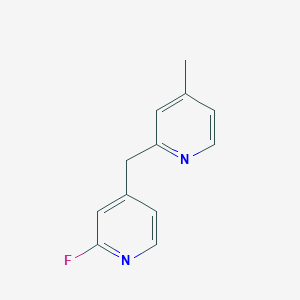
5-(ethylsulfonyl)-1H-indole
描述
5-(Ethylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. Indoles are widely recognized for their presence in many natural products and pharmaceuticals. The ethylsulfonyl group attached to the indole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the sulfonation of indole followed by alkylation
Industrial Production Methods
In industrial settings, the production of 5-(ethylsulfonyl)-1H-indole can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. Solvents like ethanol and water are commonly used due to their cost-effectiveness and environmental friendliness.
化学反应分析
Types of Reactions
5-(Ethylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler indole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled temperatures.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Simplified indole derivatives.
Substitution: Halogenated or nitrated indole compounds.
科学研究应用
5-(Ethylsulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-(ethylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The ethylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
5-(Ethylsulfonyl)-2-methoxyaniline: Known for its pharmacological activities, including antitumor properties.
2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid: Used in the synthesis of pharmaceuticals like amisulpride.
Uniqueness
5-(Ethylsulfonyl)-1H-indole is unique due to its indole core structure combined with the ethylsulfonyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack the indole structure or the specific functional group.
属性
IUPAC Name |
5-ethylsulfonyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-2-14(12,13)9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXGKRCXWPJQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)





![8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1532419.png)
![5-Bromo-6'-chloro-[2,3']bipyridinyl](/img/structure/B1532423.png)


